

# Sourcing and Application of MeOSuc-AAPV-pNA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Meosuc-aapm-pna	
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This document provides comprehensive application notes and protocols for researchers, scientists, and drug development professionals interested in sourcing and utilizing the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). This substrate is a valuable tool for studying the activity of neutrophil elastase and proteinase 3 (PR3), two key serine proteases involved in inflammation and various pathologies.

## **Sourcing and Purchasing Information**

MeOSuc-AAPV-pNA is readily available from several reputable suppliers of research biochemicals. When purchasing, it is crucial to consider the purity and the intended application. The Chemical Abstracts Service (CAS) number for MeOSuc-AAPV-pNA is 70967-90-7.[1][2][3] [4][5][6]

Below is a summary of key information from various suppliers. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.



Supplier	Product Name	Purity	Molecular Weight ( g/mol )
Santa Cruz Biotechnology	MeOSuc-AAPV-pNA, Chromogenic Substrate	≥98%	590.63
Cayman Chemical	MeOSuc-AAPV-pNA	≥98%	590.6
Sigma-Aldrich (Merck)	N-Methoxysuccinyl- Ala-Ala-Pro-Val p- nitroanilide	≥98% (HPLC)	590.63
Enzo Life Sciences	MeOSuc-AAPV-pNA	≥98%	Not Specified
TargetMol	MeOSuc-AAPV-pNA	Not Specified	590.6
N-Methoxysuccinyl- Creative Enzymes Ala-Ala-Pro-Val p- nitroanilide		PREMIUM	590.63
Molecular Depot	N-Methoxysuccinyl- Ala-Ala-Pro-Val- pNitroanilide	Not Specified	Not Specified

### **Application Notes**

MeOSuc-AAPV-pNA is a highly sensitive and specific chromogenic substrate for human and mouse neutrophil elastase and proteinase 3.[2][7][8] It is not significantly hydrolyzed by other proteases such as cathepsin G or chymotrypsin.[2][8][9][10] The principle of the assay is based on the enzymatic cleavage of the peptide bond C-terminal to the valine residue by elastase or PR3. This cleavage releases the p-nitroaniline (pNA) chromophore, which results in a measurable increase in absorbance at or near 405 nm.[2][7][8][11] The rate of pNA release is directly proportional to the enzyme activity.

This substrate is widely used for:

 Enzyme kinetics studies: Determination of Michaelis-Menten constants (Km and kcat) for neutrophil elastase and PR3.



- Inhibitor screening: Evaluating the potency of potential inhibitors by measuring the reduction in enzyme activity.
- Quantification of enzyme activity: Measuring the levels of active neutrophil elastase or PR3
  in biological samples such as cell lysates, conditioned media, and other biological fluids.[11]

# Experimental Protocols Materials and Reagents

- MeOSuc-AAPV-pNA (CAS 70967-90-7)
- Human Neutrophil Elastase (HNE) or Proteinase 3 (PR3), purified
- Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl (other buffers such as Tris can also be used)[12][13]
- Dimethyl sulfoxide (DMSO) for dissolving the substrate
- 96-well microplate, clear bottom
- Microplate reader capable of measuring absorbance at 405-410 nm[11]

### **Preparation of Solutions**

- Substrate Stock Solution: Prepare a 20 mM stock solution of MeOSuc-AAPV-pNA in DMSO.
   [11] Store at -20°C.[4][8][11]
- Enzyme Solution: Reconstitute and dilute the enzyme (HNE or PR3) in the assay buffer to the desired concentration. The final enzyme concentration will depend on the specific activity of the enzyme lot and should be optimized for the assay.
- Assay Buffer: Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 25°C or 37°C).

### **Enzyme Activity Assay Protocol**

 Prepare the reaction mixture: In each well of a 96-well microplate, add the components in the following order:



- Assay Buffer
- Inhibitor or vehicle control (if screening for inhibitors)
- Enzyme solution
- Pre-incubate: Pre-incubate the plate at the desired temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction: Add the substrate solution to each well to initiate the enzymatic reaction.
   The final substrate concentration typically ranges from 100 μM to 1 mM, and should be optimized based on the Km of the enzyme.
- Measure absorbance: Immediately start monitoring the increase in absorbance at 405 nm or 410 nm in a microplate reader.[12] Readings can be taken kinetically over a period of time (e.g., every 30 seconds for 10-30 minutes) or as an endpoint reading after a fixed incubation time.
- Calculate enzyme activity: The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time curve. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8800 M<sup>-1</sup>cm<sup>-1</sup> at 410 nm).

### **Quantitative Data**

The following table summarizes kinetic parameters for human neutrophil elastase with MeOSuc-AAPV-pNA found in the literature. These values can serve as a reference for experimental design.

Enzyme	Km (μM)	kcat (s <sup>-1</sup> )	kcat/Km (M <sup>-1</sup> s <sup>-1</sup> )	Conditions
Human Neutrophil	105	-	-	0.1 M HEPES, 0.5 M NaCl, pH 7.25, 2.5%
Elastase			DMSO, 25°C	



Note: Kinetic parameters can vary depending on the specific assay conditions (pH, buffer composition, temperature, etc.).

# Signaling Pathways and Experimental Workflows Neutrophil Elastase Signaling Pathway in MUC1 Transcription

Neutrophil elastase can induce the transcription of the MUC1 gene in lung epithelial cells through a complex signaling cascade.[1][2]



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Caption: Neutrophil Elastase-induced MUC1 transcription pathway.

### **Proteinase 3 Signaling in Inflammation**

Proteinase 3 on the surface of apoptotic neutrophils can trigger a pro-inflammatory response in macrophages via the IL-1R1/MyD88 signaling pathway.[9]



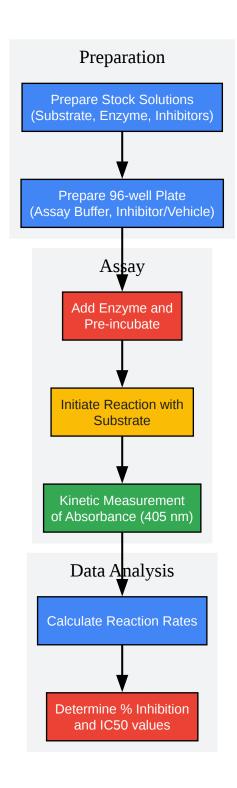
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Caption: PR3-mediated pro-inflammatory signaling in macrophages.

# General Experimental Workflow for Enzyme Inhibition Assay



The following diagram illustrates a typical workflow for screening potential inhibitors of neutrophil elastase or proteinase 3 using MeOSuc-AAPV-pNA.



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Caption: Workflow for an enzyme inhibition assay using MeOSuc-AAPV-pNA.

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- To cite this document: BenchChem. [Sourcing and Application of MeOSuc-AAPV-pNA: A
   Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1587369#sourcing-and-purchasing-meosuc-aapv-pna]



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